2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid
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Overview
Description
“2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid” is a compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Synthesis Analysis
The synthesis of thiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis
The aromaticity of the thiazole ring is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antimicrobial and Anticancer Activity
Fluorinated compounds, including those similar to 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid, have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives showed promising cytotoxic activity against human cancer cell lines, highlighting the potential of such compounds in developing new anticancer therapies (Kumbhare et al., 2014).
Prodrug Development
Amino acid prodrugs of novel antitumor 2-(4-aminophenyl)benzothiazoles, featuring fluorine substitutions, have demonstrated significant antitumor properties in vitro and in vivo. This suggests that incorporating fluorine into benzoic acid derivatives can enhance their therapeutic efficacy and stability, making them suitable candidates for clinical evaluation (Bradshaw et al., 2002).
Antibacterial Agents
Some synthesized fluorine-containing thiadiazolotriazinones have been reported as potential antibacterial agents. These findings suggest the utility of fluorinated benzoic acid derivatives in the development of new antibacterial compounds (Holla et al., 2003).
Fluorescence Probes
Fluorinated benzoic acid derivatives have also been explored for developing novel fluorescence probes that can reliably detect reactive oxygen species (ROS) and distinguish specific species. Such probes are valuable tools for studying the roles of ROS in biological and chemical applications, indicating the versatility of fluorinated benzoic acid compounds in analytical chemistry (Setsukinai et al., 2003).
Hydrogen-Bonded Liquid Crystals
Fluorinated benzoic acids have been used in synthesizing supramolecular hydrogen-bonded liquid crystalline materials, demonstrating the impact of fluorine substitution on mesomorphic thermal stabilities. This highlights their potential application in material science, particularly in the design of new liquid crystal displays (Bhagavath et al., 2013).
Mechanism of Action
Target of Action
They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit the growth of tumor cells .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The solubility of thiazole, a component of this compound, in water, alcohol, and ether may influence its bioavailability.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole in various solvents may suggest that the compound’s action could be influenced by the environment in which it is administered.
Biochemical Analysis
Biochemical Properties
The thiazole ring in 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This compound can engage in hydrogen bonding, hydrophobic interactions, and dipole-dipole interactions
Molecular Mechanism
Thiazoles can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom
Properties
IUPAC Name |
2-fluoro-4-(1,3-thiazol-2-ylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2S/c11-8-5-6(1-2-7(8)9(14)15)13-10-12-3-4-16-10/h1-5H,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWKJVXSTLIJRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC=CS2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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